molecular formula C10H10N2O3 B2518680 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- CAS No. 1393746-53-6

6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-

Cat. No. B2518680
M. Wt: 206.201
InChI Key: AZDIQNDLLGCIHK-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To a solution of methyl 2-(dimethylamino)benzo[d]oxazole-6-carboxylate (2.2 g, ca. 10.0 mmol) in THF (10 mL) and H2O (10 mL) was added LiOH—H2O (1.26 g, 30.0 mmol, 3.0 eq) at room temperature. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure then the reaction was quenched with 1N aqueous HCl (20 mL). The resulting mixture was extracted by CH2Cl2 (3×30 mL). The solvent was removed to give 2-(dimethylamino)benzo[d]oxazole-6-carboxylic acid (1.32 g, 6.4 mmol, 65%) over two steps. The crude product was used in the next step without further purification.
Name
methyl 2-(dimethylamino)benzo[d]oxazole-6-carboxylate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]1[O:4][C:5]2[CH:11]=[C:10]([C:12]([O:14]C)=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1.O[Li].O>C1COCC1.O>[CH3:1][N:2]([CH3:16])[C:3]1[O:4][C:5]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(dimethylamino)benzo[d]oxazole-6-carboxylate
Quantity
2.2 g
Type
reactant
Smiles
CN(C=1OC2=C(N1)C=CC(=C2)C(=O)OC)C
Name
Quantity
1.26 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N aqueous HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted by CH2Cl2 (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=CC(=C2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.4 mmol
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.